molecular formula C20H18F3N7 B609951 PF 05085727-Bio-X CAS No. 1415637-72-7

PF 05085727-Bio-X

Cat. No. B609951
M. Wt: 413.4082
InChI Key: SHAVEYUXRBIMLA-UHFFFAOYSA-N
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Description

PF 05085727-Bio-X, also known as PF-05085727, is a potent, selective, and brain-penetrant inhibitor of cGMP-dependent PDE2A . It has an IC50 value of 2 nM and exhibits over 4000-fold selectivity over PDE1 and PDE3-11 .


Molecular Structure Analysis

The empirical formula of PF 05085727-Bio-X is C20H18F3N7 . Its molecular weight is 413.40 .


Physical And Chemical Properties Analysis

PF 05085727-Bio-X is a white to yellow solid . It is soluble in DMSO at a concentration of 62.5 mg/mL .

Scientific Research Applications

New Trends and Future Perspectives on Plasma Focus Research

  • Overview of Plasma Focus Devices: This paper discusses the contributions of various groups working on plasma focus devices worldwide, including their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).

Progress in Plasma Focus Research and Applications

  • Use of Plasma Focus in High-Energy-Density Physics: Highlights new opportunities for using plasma focus in studies on high-energy-density physics, emphasizing the results obtained on PF-type facilities (Krauz, 2006).

Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System

  • Particle Filter Techniques: Discusses a modified particle filter, intelligent particle filter (IPF), for estimating hidden states of nonlinear and/or non-Gaussian systems, with applications in real-time fault detection (Yin & Zhu, 2015).

Oxy-Fuel Combustion of Pulverized Fuels

  • Combustion Fundamentals and Modeling: Explores the fundamentals and modeling of oxy-fuel combustion of pulverized fuels (PF), a technology for CO2 capture from power plants (Yin & Yan, 2016).

Nuclear Power in Space

  • Applications of Nuclear Radioisotope Power Generators: Describes the use of nuclear radioisotope power generators in space missions, ranging from planetary surface observation to scientific data communication to Earth (Volchok, Krey, & Holland, 1983).

Safety And Hazards

PF 05085727-Bio-X shows weak activity with an IC50 of 162 μM to induce cell death in a cellular toxicity assay using transformed human liver endothelial (THLE) cells . It shows a minimal inhibition of cytochrome P450 enzymes (CYPs), inhibiting 1A2, 2C8, 2C9, 2D6, and 3A4 with percentages of 16%, 18%, 7%, 4%, and 30%, respectively .

Future Directions

PF 05085727-Bio-X has been successfully applied via i.v. injection as a brain-permeant probe for imaging brain PDE2 in live cynomolgus monkeys by positron emission tomography (PET) . This suggests potential future applications in neuroimaging and the study of neurological disorders.

properties

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF 05085727-Bio-X

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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